molecular formula C10H9N3O4 B12916139 5-[2-(4-Nitrophenyl)ethyl]-1,3,4-oxadiazol-2(3h)-one CAS No. 34544-61-1

5-[2-(4-Nitrophenyl)ethyl]-1,3,4-oxadiazol-2(3h)-one

Cat. No.: B12916139
CAS No.: 34544-61-1
M. Wt: 235.20 g/mol
InChI Key: LLNLGLNMGYSBMA-UHFFFAOYSA-N
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Description

5-(4-Nitrophenethyl)-1,3,4-oxadiazol-2(3H)-one is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a nitrophenethyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenethyl)-1,3,4-oxadiazol-2(3H)-one typically involves the reaction of 4-nitrophenethylamine with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of 4-nitrophenethylamine with carbonyl compounds under acidic or basic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of 5-(4-Nitrophenethyl)-1,3,4-oxadiazol-2(3H)-one may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenethyl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenethyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where the nitrophenethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

5-(4-Nitrophenethyl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenethyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The nitrophenethyl group can interact with enzymes and receptors, leading to various biological effects. The oxadiazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylacetic acid: Similar structure with a nitrophenyl group but different functional group.

    4-Nitrophenethylamine: Precursor in the synthesis of 5-(4-Nitrophenethyl)-1,3,4-oxadiazol-2(3H)-one.

    4-Nitrophenyl phosphate: Contains a nitrophenyl group but different functional group.

Uniqueness

5-(4-Nitrophenethyl)-1,3,4-oxadiazol-2(3H)-one is unique due to the presence of both the nitrophenethyl group and the oxadiazole ring, which imparts distinct chemical and physical properties. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research fields.

Properties

CAS No.

34544-61-1

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

5-[2-(4-nitrophenyl)ethyl]-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C10H9N3O4/c14-10-12-11-9(17-10)6-3-7-1-4-8(5-2-7)13(15)16/h1-2,4-5H,3,6H2,(H,12,14)

InChI Key

LLNLGLNMGYSBMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=NNC(=O)O2)[N+](=O)[O-]

Origin of Product

United States

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